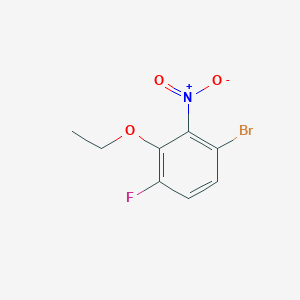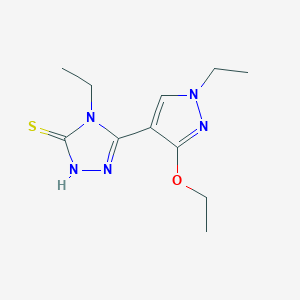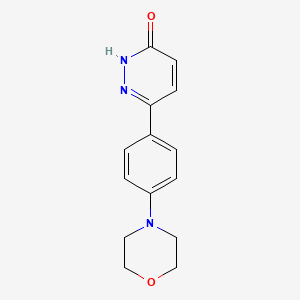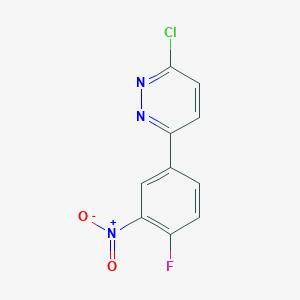
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene
概要
説明
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of bromine, ethoxy, fluoro, and nitro groups attached to a benzene ring
準備方法
The synthesis of 1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of a bromine atom to the benzene ring using bromine or a brominating agent.
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Ethoxylation: Addition of an ethoxy group using ethanol and a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .
化学反応の分析
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or an alkoxide.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the bromine atom can produce various substituted benzenes .
科学的研究の応用
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and fluoro affects the electron density on the benzene ring, making it more reactive towards electrophiles. The compound can form intermediates such as benzenonium ions during electrophilic aromatic substitution reactions . These intermediates play a crucial role in determining the reactivity and selectivity of the compound in various chemical processes.
類似化合物との比較
1-Bromo-3-ethoxy-4-fluoro-2-nitrobenzene can be compared with other substituted benzenes such as:
4-Bromo-1-fluoro-2-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Bromo-4-fluoro-2-nitrobenzene: Another isomer with different substitution positions, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and makes it valuable for targeted applications in research and industry.
特性
IUPAC Name |
1-bromo-3-ethoxy-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)4-3-5(9)7(8)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMEDBCVOPEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415399.png)

![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)
![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)



![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)
![[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid](/img/structure/B1415414.png)

![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415417.png)

